molecular formula C17H34O3Si4 B12502658 p-Vinylphenyltris(trimethylsiloxy)silane CAS No. 18547-54-1

p-Vinylphenyltris(trimethylsiloxy)silane

Cat. No.: B12502658
CAS No.: 18547-54-1
M. Wt: 398.8 g/mol
InChI Key: YSCPNRPKVJPFNI-UHFFFAOYSA-N
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Description

p-Vinylphenyltris(trimethylsiloxy)silane (CAS 18547-54-1) is an organosilicon compound with the molecular formula C₁₇H₃₄O₃Si₄ and a molecular weight of 398.79 g/mol . Structurally, it consists of a vinylphenyl group attached to a silicon atom bonded to three trimethylsiloxy (-OSi(CH₃)₃) groups. This compound is primarily utilized as an additive in advanced functional materials, leveraging its vinyl group for polymerization and crosslinking capabilities . Its liquid state and reactivity make it suitable for applications in polymer synthesis, coatings, and specialty materials requiring tailored mechanical or surface properties.

Properties

CAS No.

18547-54-1

Molecular Formula

C17H34O3Si4

Molecular Weight

398.8 g/mol

IUPAC Name

(4-ethenylphenyl)-tris(trimethylsilyloxy)silane

InChI

InChI=1S/C17H34O3Si4/c1-11-16-12-14-17(15-13-16)24(18-21(2,3)4,19-22(5,6)7)20-23(8,9)10/h11-15H,1H2,2-10H3

InChI Key

YSCPNRPKVJPFNI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O[Si](C1=CC=C(C=C1)C=C)(O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Hydrolysis-Condensation of Chlorosilanes

The most widely documented method for synthesizing p-vinylphenyltris(trimethylsiloxy)silane involves the hydrolysis and condensation of chlorosilane precursors. This two-step process begins with the hydrolysis of a chlorosilane derivative, such as p-vinylphenyltrichlorosilane, followed by condensation with trimethylsilanol.

Reaction Mechanism

  • Hydrolysis :
    $$ \text{p-VinylphenylSiCl}3 + 3\text{H}2\text{O} \rightarrow \text{p-VinylphenylSi(OH)}_3 + 3\text{HCl} $$
    The chlorosilane reacts with water to form a silanol intermediate.
  • Condensation :
    $$ \text{p-VinylphenylSi(OH)}3 + 3(\text{CH}3)3\text{SiOH} \rightarrow \text{p-VinylphenylSi(O-Si(CH}3)3)3 + 3\text{H}_2\text{O} $$
    The silanol intermediate reacts with trimethylsilanol under controlled conditions to yield the target compound.

Optimization Parameters

  • Catalysts : Acidic or basic catalysts (e.g., triethylamine) accelerate condensation.
  • Solvents : Toluene or hexane minimizes side reactions.
  • Purity : Post-synthesis distillation under reduced pressure (10–20 mmHg) achieves >97% purity.
Table 1: Typical Reaction Conditions for Hydrolysis-Condensation
Parameter Value/Range
Temperature 60–80°C
Reaction Time 4–8 hours
Yield 70–85%
Purity (GC-MS) 97–99%

Friedel-Crafts Alkylation of Vinylsilanes

An alternative route employs Friedel-Crafts alkylation to introduce the vinylphenyl group. This method utilizes styrene derivatives and vinyltrimethoxysilane in the presence of Lewis acid catalysts like AlCl₃.

Reaction Pathway

$$ \text{Styrene} + \text{Vinyltrimethoxysilane} \xrightarrow{\text{AlCl}_3} \text{this compound} $$
The reaction proceeds via electrophilic aromatic substitution, where the vinyl group from the silane attaches to the para position of the benzene ring.

Key Considerations

  • Catalyst Loading : 5–10 mol% AlCl₃ optimizes yield while minimizing side products.
  • Solvent Systems : Dichloromethane or chlorobenzene enhances solubility and reactivity.
  • Isomer Control : Para-selectivity exceeds 90% due to steric hindrance at ortho positions.
Table 2: Performance of Friedel-Crafts Alkylation
Metric Result
Conversion 88–92%
Selectivity (para) 90–94%
Isolated Yield 55–65%

Hydrosilylation of Functionalized Siloxanes

Hydrosilylation offers a modular approach by reacting silicon hydrides with vinyl-containing aromatics. For example, tris(trimethylsiloxy)silane (HSi(O-Si(CH₃)₃)₃) reacts with p-vinylstyrene in the presence of platinum catalysts.

Mechanism

$$ \text{HSi(O-Si(CH}3)3)_3 + \text{p-Vinylstyrene} \xrightarrow{\text{Pt}} \text{this compound} $$
The platinum catalyst (e.g., Karstedt’s catalyst) facilitates anti-Markovnikov addition, ensuring high regioselectivity.

Advantages and Limitations

  • Advantages :
    • Mild conditions (25–50°C).
    • Scalable for industrial production.
  • Limitations :
    • Requires rigorous exclusion of moisture and oxygen.
    • Catalyst residues necessitate post-reaction purification.
Table 3: Hydrosilylation Reaction Metrics
Parameter Value
Temperature 25–50°C
Catalyst Loading 50–100 ppm Pt
Yield 75–80%
Purity 95–98%

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

  • Hydrolysis-Condensation : Highest yield (70–85%) and scalability but requires hazardous chlorosilane handling.
  • Friedel-Crafts Alkylation : Moderate yield (55–65%) with excellent para-selectivity, suitable for laboratory-scale synthesis.
  • Hydrosilylation : Balanced yield (75–80%) and mild conditions, preferred for moisture-sensitive applications.

Purity and Byproduct Formation

  • Hydrolysis-Condensation generates HCl, necessitating corrosion-resistant equipment.
  • Friedel-Crafts Alkylation produces oligomeric byproducts, requiring column chromatography.
  • Hydrosilylation minimizes byproducts but demands high-purity starting materials.

Industrial-Scale Production Insights

Commercial manufacturers (e.g., Daken Chemical, VulcanChem) employ hydrolysis-condensation due to its cost-effectiveness and compatibility with continuous flow reactors. Key industrial parameters include:

  • Batch Size : 500–2000 kg per cycle.
  • Distillation : Short-path distillation at 150–200°C (10 mmHg) ensures >97% purity.
  • Quality Control : GC-MS and NMR (¹H, ²⁹Si) validate structural integrity.

Emerging Methodologies and Research Trends

Recent patents highlight innovations such as:

  • Microwave-Assisted Synthesis : Reduces reaction time by 40–60% while maintaining yield.
  • Ionic Liquid Catalysts : Enhance selectivity in Friedel-Crafts reactions, reducing AlCl₃ usage.
  • Flow Chemistry : Improves safety and scalability for hydrolysis-condensation routes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and functional groups among related silanes:

Compound Name (CAS) Key Functional Group Molecular Formula Key Applications Reactivity Highlights
p-Vinylphenyltris(trimethylsiloxy)silane (18547-54-1) Vinylphenyl C₁₇H₃₄O₃Si₄ Polymer additives, functional materials Radical polymerization via vinyl group
Phenyltris(trimethylsiloxy)silane (2116-84-9) Phenyl C₉H₁₂O₃Si Coatings, adhesives High stability; used as a coupling agent
3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (TRIS) (17096-07-0) Methacryloyloxypropyl C₁₆H₃₄O₅Si₄ Silicone hydrogels (contact lenses) Radical polymerization; forms crosslinked networks
Phenethyltris(trimethylsiloxy)silane (211935-21-6) Phenethyl C₁₇H₃₆O₃Si₄ Research applications Lower viscosity (4 cSt at 25°C)
Tris(trimethylsiloxy)(vinyl)silane Vinyl C₁₁H₃₀O₃Si₄ Intermediate in siloxane synthesis Hydrosilylation reactions

Reactivity and Polymerization Behavior

  • This compound : The vinyl group enables participation in radical polymerization, similar to TRIS. However, its bulky vinylphenyl substituent may reduce polymerization rates compared to smaller groups like methacrylate .
  • TRIS (3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane): The methacryloyloxy group facilitates rapid radical polymerization, forming rigid networks. Copolymerization with hydrophilic monomers (e.g., NVP, DMA) requires toluene to prevent microphase separation .
  • Phenyltris(trimethylsiloxy)silane : Lacking polymerizable groups, it serves as a coupling agent or stabilizer in coatings, enhancing adhesion through phenyl-silicon interactions .

Key Research Findings

Microphase Separation : TRIS copolymerizes with PEGDA (polyethylene glycol diacrylate) only in the presence of toluene, whereas methacrylate-functionalized silanes (e.g., SiGMA) cause phase separation due to mismatched reactivities .

Oxygen Permeability : TRIS-based hydrogels achieve Dk values >100 barrers, critical for contact lens performance . This compound’s larger substituents may further enhance oxygen diffusion but reduce water content.

Biological Activity

p-Vinylphenyltris(trimethylsiloxy)silane is a siloxane compound that has garnered attention due to its unique chemical structure and potential applications in various fields, particularly in biomedical and material sciences. This article delves into the biological activity of this compound, exploring its properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H34O3Si4C_{17}H_{34}O_{3}Si_{4} with a molecular weight of approximately 398.79 g/mol. The compound features a vinylphenyl group attached to a siloxane framework, which contributes to its hydrophobic characteristics and potential for forming coatings that are biocompatible and flexible .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its use in medical coatings and adhesives. These activities include:

  • Antimicrobial Properties : The compound has been noted for its ability to inhibit bacterial growth, making it suitable for applications in medical devices and wound dressings .
  • Biocompatibility : Its chemical structure allows it to form non-irritating films on biological surfaces, which is essential for applications in skin contact products .
  • Hemostatic Properties : In certain formulations, it has shown effectiveness in promoting hemostasis, which is critical in surgical and trauma care settings .

The biological activity of this compound can be attributed to several mechanisms:

  • Surface Coating : When applied as a coating, it provides a barrier that reduces microbial adhesion and biofilm formation. This is particularly important in preventing infections associated with medical implants .
  • Release of Active Agents : The polymeric nature of the compound allows for the incorporation of active pharmaceutical ingredients (APIs) that can be released over time, enhancing therapeutic effects .
  • Hydrophobic Interactions : Its hydrophobic characteristics contribute to its ability to repel water and bodily fluids, thus maintaining the integrity of the coating in moist environments .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Medical Device Coatings :
    • A study demonstrated that coatings made from this compound significantly reduced bacterial colonization on catheters compared to uncoated controls. The results indicated a reduction in infection rates associated with catheter use .
  • Wound Dressings :
    • In clinical trials involving liquid adhesive bandages containing this siloxane, patients reported less irritation and improved healing times compared to traditional dressings. The non-stinging formulation was particularly well-received .
  • Drug Delivery Systems :
    • Research on drug-eluting coatings incorporating this compound revealed enhanced drug release profiles while maintaining biocompatibility and reducing cytotoxicity .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits bacterial growth on surfaces
BiocompatibilityForms non-irritating films on biological tissues
HemostaticPromotes blood clotting in wound care applications
Drug ReleaseAllows for controlled release of active pharmaceutical ingredients

Q & A

Q. What are the recommended synthesis routes for p-Vinylphenyltris(trimethylsiloxy)silane, and how can reaction conditions be optimized?

Synthesis typically involves hydrosilylation or condensation reactions. For example, vinyl-containing silanes can react with tris(trimethylsiloxy)silane derivatives under catalytic conditions (e.g., platinum catalysts). Moisture-sensitive reactions require inert atmospheres (e.g., nitrogen/argon) and anhydrous solvents (e.g., toluene or THF) to prevent hydrolysis . Optimization includes monitoring reaction kinetics via <sup>29</sup>Si NMR to track siloxane bond formation and adjusting catalyst loading (0.1–1 mol%) to balance reactivity and side-product formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm vinyl group presence (δ 5–7 ppm for protons) and trimethylsiloxy signals (δ 0.1–0.3 ppm).
  • <sup>29</sup>Si NMR : Distinguish between Si–O–Si (δ −10 to −20 ppm) and Si–C (δ 5–15 ppm) environments .
  • FTIR : Identify Si–O–Si stretching (~1000–1100 cm⁻¹) and vinyl C=C (~1630 cm⁻¹) .
  • Mass Spectrometry (MS) : Use high-resolution MS (e.g., ESI-TOF) to verify molecular weight and fragmentation patterns .

Q. What safety precautions are critical when handling this compound in lab settings?

  • Ventilation : Use fume hoods to avoid inhalation of volatile siloxanes .
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability (GHS Category 2) .
  • Storage : Keep in sealed containers under inert gas at −20°C to prevent moisture-induced degradation .

Advanced Research Questions

Q. How does the incorporation of this compound into copolymer matrices affect material properties?

When copolymerized with methacrylate monomers (e.g., methyl methacrylate), the siloxane backbone enhances oxygen permeability (Dk > 100 barrers) and thermal stability (Tg > 150°C) due to flexible Si–O–Si linkages. However, excessive siloxane content (>20 wt%) can reduce mechanical strength, requiring crosslinkers like ethylene glycol dimethacrylate (EGDMA) to balance properties .

Q. What analytical strategies resolve contradictions in reported environmental persistence data for siloxane derivatives like this compound?

Discrepancies in biodegradation rates may arise from varying experimental models (e.g., OECD 301B vs. field studies). To address this:

  • Use isotope-labeled analogs (e.g., <sup>13</sup>C-siloxanes) to track degradation pathways in sediment/water systems .
  • Apply QSAR models to predict partitioning coefficients (log Kow) and compare with empirical LC-MS/MS data from environmental samples .

Q. How can computational modeling guide the design of this compound-based polymers for targeted applications?

Molecular dynamics (MD) simulations predict chain mobility and oxygen diffusion coefficients. For optical materials, density functional theory (DFT) optimizes substituent effects (e.g., vinyl vs. methacryloyl groups) on refractive indices (nD ~1.43–1.48) .

Q. What challenges arise in quantifying trace levels of this compound in environmental matrices, and how are they mitigated?

  • Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate siloxanes from sediments .
  • Detection Limits : Employ GC-MS/MS with negative chemical ionization (NCI) to achieve pg/L sensitivity .
  • Calibration : Prepare isotopically diluted standards (e.g., d6-analogs) to correct for recovery variations .

Methodological Considerations

Q. How should researchers design experiments to evaluate the hydrolytic stability of this compound under physiological conditions?

  • Accelerated Aging : Incubate samples in PBS (pH 7.4) at 37°C for 1–4 weeks.
  • Analysis : Monitor Si–O–Si bond cleavage via <sup>29</sup>Si NMR and quantify released silicic acid using molybdate assays .

Q. What protocols ensure reproducibility in radical-initiated copolymerization of this compound?

  • Initiator Selection : Use azobisisobutyronitrile (AIBN) at 60–70°C for controlled radical propagation .
  • Monomer Ratios : Optimize vinyl:methacrylate ratios (e.g., 1:4 to 1:10) via kinetic studies using <sup>1</sup>H NMR to track conversion .

Q. How can siloxane-byproducts be identified and minimized during large-scale synthesis?

  • Byproduct Profiling : Use GC-MS to detect cyclic siloxanes (e.g., D4–D6) formed via backbiting reactions.
  • Mitigation : Introduce scavengers (e.g., hexamethyldisilazane) to cap reactive silanol intermediates .

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